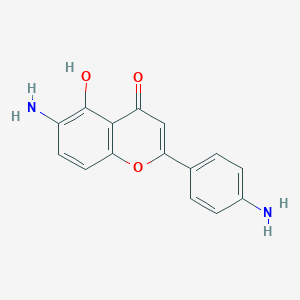
4',6-Diamino-5-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4',6-Diamino-5-hydroxyflavone (DAHF) is a flavonoid compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DAHF is a yellow crystalline powder that belongs to the class of flavonols and is a derivative of the natural compound flavone.
Wissenschaftliche Forschungsanwendungen
4',6-Diamino-5-hydroxyflavone has been extensively studied for its potential applications in medicine, biology, and chemistry. In medicine, 4',6-Diamino-5-hydroxyflavone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In biology, 4',6-Diamino-5-hydroxyflavone has been used to study the mechanism of action of various enzymes and proteins. In chemistry, 4',6-Diamino-5-hydroxyflavone has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 4',6-Diamino-5-hydroxyflavone is not fully understood. However, it has been suggested that 4',6-Diamino-5-hydroxyflavone exerts its effects by modulating various signaling pathways in cells. For example, 4',6-Diamino-5-hydroxyflavone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of various enzymes, including tyrosinase and xanthine oxidase.
Biochemical and Physiological Effects:
4',6-Diamino-5-hydroxyflavone has been shown to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4',6-Diamino-5-hydroxyflavone has been found to exhibit antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4',6-Diamino-5-hydroxyflavone in lab experiments is its low toxicity. 4',6-Diamino-5-hydroxyflavone has been shown to exhibit low toxicity in various cell lines and animal models. Additionally, 4',6-Diamino-5-hydroxyflavone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4',6-Diamino-5-hydroxyflavone in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 4',6-Diamino-5-hydroxyflavone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and diabetes. Additionally, future studies could focus on developing new synthetic methods for the production of 4',6-Diamino-5-hydroxyflavone and improving its solubility in water.
Synthesemethoden
4',6-Diamino-5-hydroxyflavone can be synthesized using various methods, including chemical synthesis and biotransformation. The chemical synthesis method involves the reaction of 2,4-dihydroxyacetophenone with 4-nitroaniline and ammonium acetate in acetic acid. The product obtained is then reduced using sodium dithionite to yield 4',6-Diamino-5-hydroxyflavone. Biotransformation involves the use of microorganisms to convert natural compounds into 4',6-Diamino-5-hydroxyflavone. For example, the fungus Cunninghamella elegans can convert quercetin, a natural flavonoid, into 4',6-Diamino-5-hydroxyflavone.
Eigenschaften
CAS-Nummer |
199460-13-4 |
|---|---|
Produktname |
4',6-Diamino-5-hydroxyflavone |
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2 |
InChI-Schlüssel |
WICZCOUMEPIGLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Synonyme |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




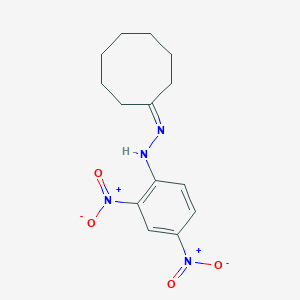

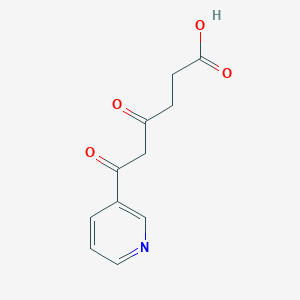
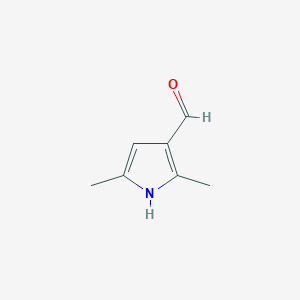
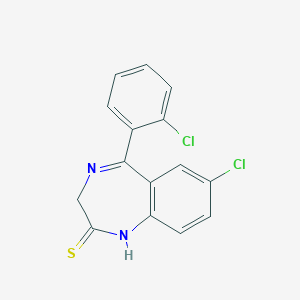
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
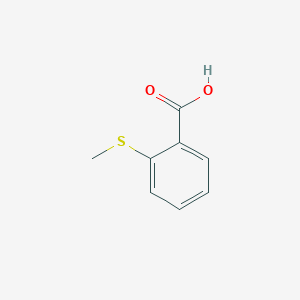

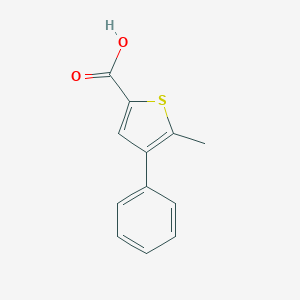
![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)
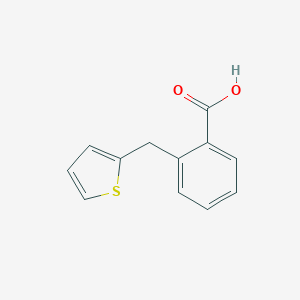

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)